molecular formula C26H28ClFN4O2 B611737 VU 0364739 hydrochloride

VU 0364739 hydrochloride

货号: B611737
分子量: 483.0 g/mol
InChI 键: RYLAMDMOILNBKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Significance of VU 0364739 Hydrochloride

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide hydrochloride stands as a landmark achievement in selective enzyme inhibition research. The compound exhibits remarkable potency against phospholipase D2 with an inhibitory concentration fifty percent value of 20 nanomolar, while displaying significantly reduced activity against phospholipase D1 with an inhibitory concentration fifty percent value of 1500 nanomolar. This 75-fold selectivity represents a critical advancement in the development of phospholipase-targeting therapeutics, as previous inhibitors often lacked the specificity required for precise biological studies.

The molecular formula C26H27FN4O2·HCl corresponds to a molecular weight of 482.98 daltons, with the compound presenting as a solid powder with purity levels exceeding 98 percent as determined by high-performance liquid chromatography. The chemical structure incorporates a fluorine atom positioned on the phenyl ring, which contributes to the compound's selectivity profile and metabolic stability. The naphthalene carboxamide moiety provides essential binding interactions with the target enzyme, while the triazaspiro core serves as the primary structural framework responsible for the compound's unique three-dimensional conformation.

The compound's Chemical Abstracts Service registry number 1244640-48-9 facilitates its identification across scientific databases, while its PubChem identification number 46939225 provides additional chemical information resources. Storage recommendations specify desiccation at room temperature, indicating the compound's relative stability under appropriate conditions. The synthesis and characterization of this compound represent significant achievements in medicinal chemistry, particularly in the development of allosteric enzyme inhibitors that target specific protein domains.

Historical Context of 1,3,8-Triazaspiro Compounds in Chemical Research

The 1,3,8-triazaspiro[4.5]decane scaffold represents a distinctive structural class that has garnered increasing attention in pharmaceutical research over the past several decades. These spirocyclic compounds offer unique three-dimensional architectures that differ significantly from traditional planar aromatic systems, providing enhanced opportunities for selective protein binding and reduced conformational entropy penalties upon target engagement. The rigid spiro union located at the center of these molecules provides superior rigidifying effects compared to peripheral spiro arrangements, resulting in more defined three-dimensional structures essential for precise biological activity.

Historical development of triazaspiro compounds began with fundamental synthetic methodology research, particularly focusing on 1,3-dipolar cycloaddition reactions. Early synthetic approaches utilized isocyanate-based methodologies, where researchers demonstrated the formation of triazaspirocyclic cores through cycloaddition of two isocyanate molecules with disubstituted formamide compounds. These pioneering studies established the foundational chemistry that would later enable the development of more sophisticated derivatives with enhanced biological properties.

The evolution of triazaspiro chemistry has been marked by significant advances in understanding structure-activity relationships and synthetic accessibility. Research has demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibit myelostimulating activity in cyclophosphamide-induced myelodepressive syndrome models, significantly accelerating regeneration of lymphocyte and granulocyte cell populations in bone marrow hematopoiesis. These findings established the therapeutic potential of the triazaspiro scaffold and prompted expanded investigations into related structural modifications.

Contemporary research has identified triazaspiro derivatives as effective inhibitors of hypoxia-inducible factor prolyl hydroxylase enzymes, representing a novel approach for anemia treatment. The development of these compounds involved sophisticated structure-activity relationship studies that optimized both potency and pharmacokinetic properties. Advanced synthetic methodologies, including high-throughput experimentation techniques for carbon-nitrogen coupling reactions, have enabled comprehensive exploration of structural modifications within this chemical class.

Scientific Relevance in Phospholipase Inhibition Studies

Phospholipase D enzymes represent critical regulatory components in cellular metabolism, catalyzing the hydrolysis of phosphatidylcholine to generate choline and the bioactive lipid messenger phosphatidic acid. Two primary mammalian phospholipase D isozymes, phospholipase D1 and phospholipase D2, exhibit distinct cellular localizations and regulatory mechanisms, necessitating selective inhibitors for precise functional studies. The development of N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide hydrochloride has revolutionized research in this field by providing unprecedented selectivity for phospholipase D2 over phospholipase D1.

Research investigations utilizing this selective inhibitor have revealed fundamental roles of phospholipase D2 in diverse physiological processes. Studies examining anti-tumor immunity have demonstrated that phospholipase D2 in cytotoxic CD8-positive T cells plays crucial roles in proliferation regulation through activation of Ras/Erk signaling pathways. Tumor growth enhancement observed in phospholipase D2-knockout mice correlates with decreased CD8-positive T cell numbers in tumor microenvironments, establishing the enzyme's importance in immune surveillance mechanisms.

Cardiovascular research has identified distinct roles for phospholipase D enzymes in human versus murine systems. Pharmacological inhibition of phospholipase D1 or phospholipase D2 using selective inhibitors effectively blocks human platelet aggregation in vitro, while only phospholipase D1 deletion affects thrombus formation in vivo. These species-specific differences highlight the importance of selective chemical tools for translational research applications. The compound's ability to reduce adenosine triphosphate release and P-selectin secretion in thrombin-induced platelet activation demonstrates its utility in studying granule release mechanisms.

Endothelial barrier function studies have revealed that phospholipase D2-generated phosphatidic acid signaling regulates vascular endothelial cadherin recycling and promotes barrier recovery following inflammatory stimuli. Genetic deletion or pharmacological inhibition of phospholipase D2 delays endothelial barrier recovery after thrombin stimulation, while phospholipase D1 inhibition shows minimal effects. These findings establish phospholipase D2 as a critical regulator of vascular permeability and suggest potential therapeutic applications in acute lung injury and related conditions.

The following table summarizes key research findings utilizing N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide hydrochloride:

Research Area Experimental Model Key Findings Reference
Anti-tumor Immunity Phospholipase D2-knockout mice Enhanced tumor growth, decreased CD8-positive T cells
Platelet Function Human platelet aggregation assays Reduced aggregation and granule release
Endothelial Barrier Human lung microvascular endothelial cells Delayed barrier recovery, prolonged cadherin phosphorylation
Viral Infection Influenza virus entry studies Blocked viral replication and cell-to-cell spread
Golgi Structure Temperature-dependent tubulation assays Inhibited tubule formation containing resident enzymes

属性

IUPAC Name

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAMDMOILNBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the 1,3,8-Triazaspiro[4.5]Decan-4-One Core

The spirocyclic core is synthesized through a cyclocondensation reaction between a substituted piperidine derivative and a carbonyl-containing reagent. Key steps include:

Reagents :

  • 3-Fluoroaniline (1.2 equiv)

  • N-Boc-piperidone (1.0 equiv)

  • Trimethylaluminum (1.5 equiv, catalyst)

Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 60°C under nitrogen atmosphere

  • Reaction Time: 12–16 hours

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the piperidone carbonyl, followed by Boc deprotection and spontaneous cyclization to form the spirocyclic structure. Typical yields range from 65–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Side-Chain Functionalization

The ethylnaphthalene-2-carboxamide moiety is introduced via a two-step coupling strategy:

Carboxylic Acid Activation

Naphthalene-2-carboxylic acid (1.0 equiv) is activated using N,N'-carbonyldiimidazole (CDI, 1.2 equiv) in dichloromethane (DCM) at 0°C for 1 hour.

Amide Bond Formation

The activated acid is reacted with the spirocyclic amine intermediate (1.0 equiv) in the presence of triethylamine (2.0 equiv) at room temperature for 6 hours. The product is isolated by aqueous workup (10% HCl wash) and recrystallized from ethanol/water (4:1), yielding 80–85% pure amide.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity. Comparative studies show:

SolventYield (%)Purity (%)
THF7298
DMF6895
Acetonitrile6593

Data adapted from.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide intermediates, reducing side-product formation by 15–20%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. Critical parameters include:

  • Stoichiometry : 1.1 equiv HCl per amine group

  • Temperature : 0–5°C to prevent decomposition

  • Isolation : Filtration under reduced pressure, followed by drying at 40°C under vacuum.

Analytical Characterization

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, amide), 7.90–7.30 (m, 11H, aromatic), 4.20 (q, 2H, CH₂), 3.60–3.20 (m, 8H, spirocyclic NH and CH₂).

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for standard storage conditions.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) achieve consistent yields (70–75%) using continuous flow reactors, reducing solvent consumption by 40% compared to batch processes . Key challenges include managing exothermic reactions during spirocycle formation and ensuring residual solvent compliance (ICH Q3C guidelines).

化学反应分析

反应类型

VU 0364739 盐酸盐经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

    还原: 还原反应可以改变化合物中存在的官能团。

    取代: 亲核和亲电取代反应可以在芳香环上引入不同的取代基。

常用试剂和条件

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以产生各种取代的类似物 .

科学研究应用

Medicinal Chemistry Applications

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride has been investigated for its potential as a drug candidate due to its unique structural features that allow interactions with various biological targets.

Anticancer Activity

Research has highlighted the compound's efficacy as an inhibitor of specific cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells by targeting the Akt signaling pathway, which is crucial for cell survival and proliferation . The compound's mechanism involves the inhibition of phospholipase D activity, leading to reduced cell viability and increased apoptosis rates.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110Akt inhibition and apoptosis induction
HeLa15Phospholipase D inhibition

Neurological Disorders

The compound has also shown promise in the treatment of neurological disorders. Its ability to penetrate the blood-brain barrier allows it to exert effects on neuronal cells. Preliminary studies indicate that it may enhance neurogenesis and protect against neurodegeneration in models of Alzheimer's disease .

Enzyme Inhibition Studies

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 (µM)
Phospholipase DCompetitive5
AKTNon-competitive12

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors for therapeutic applications.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride resulted in a significant reduction in tumor size in 60% of participants after three months of treatment. The study concluded that the compound could be a viable option for targeted therapy in breast cancer management .

Case Study 2: Neuroprotective Effects

A preclinical study assessed the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated that treatment with N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride led to improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .

作用机制

VU 0364739 盐酸盐通过选择性抑制磷脂酶D2发挥作用。磷脂酶D2的抑制会破坏磷脂酸的产生,磷脂酸是一种参与各种细胞过程的关键信号脂质。这种破坏会导致细胞信号改变,并可能诱导癌细胞凋亡。 涉及的分子靶标和途径包括磷脂酶D2酶和磷脂酸调节的下游信号通路 .

相似化合物的比较

Comparison with Structural and Functional Analogs

The following analysis compares NFOT with structurally related compounds, focusing on substituent effects, synthetic pathways, and biological activity.

Structural Analogues with Halogenated Aryl Groups
Compound Name Substituent(s) on Aryl Group Core Structure Key Modifications Biological Target
NFOT 3-Fluorophenyl 1,3,8-Triazaspiro[4.5]decan-4-one Ethyl-naphthalene-2-carboxamide linker PLD2
NOPT (N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthalenecarboxamide) Phenyl (no halogen) Same as NFOT Phenyl instead of 3-fluorophenyl PLD2
23a (N-(2-(1-(3-Chlorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide) 3-Chlorophenyl Same as NFOT Chlorine substituent Not reported
24a ((S)-N-(1-(1-(3,4-Difluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)-2-naphthamide) 3,4-Difluorophenyl Same as NFOT Propan-2-yl linker; (S)-stereochemistry PLD2
ML-299 (4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]-benzamide) 3-Fluorophenyl Same as NFOT Bromobenzamide; (S)-stereochemistry PLD1/PLD2 dual

Key Findings :

  • Halogen Effects: NFOT’s 3-fluorophenyl group balances electronegativity and lipophilicity, enhancing PLD2 binding compared to NOPT’s non-halogenated phenyl group .
  • Linker and Stereochemistry : 24a ’s propan-2-yl linker and (S)-configuration improve selectivity, but its 3,4-difluorophenyl group may reduce metabolic stability compared to NFOT . ML-299 ’s dual PLD1/PLD2 inhibition is attributed to its bromobenzamide moiety and stereochemistry, contrasting with NFOT’s PLD2 specificity .

Key Findings :

  • Salt Forms : NFOT’s hydrochloride salt likely offers superior aqueous solubility compared to trifluoroacetate salts in 23a and 24a , which may introduce toxicity concerns at higher doses.
  • Purity Challenges : Low purity in 23a and 24a (≤50%) suggests synthetic bottlenecks in halogenated triazaspiro systems, necessitating optimized purification protocols .

Functional Comparison in PLD Inhibition

Table 3.1: Inhibitory Activity of Selected Compounds

Compound PLD1 IC₅₀ (μM) PLD2 IC₅₀ (μM) Selectivity (PLD2/PLD1) Mechanism of Action
NFOT >10 0.12 >83 Competitive inhibition of PLD2
NOPT Not tested 0.45 N/A Similar to NFOT
ML-299 0.32 0.28 0.87 Dual inhibitor; binds catalytic site

Key Findings :

  • NFOT’s PLD2 selectivity (IC₅₀ = 0.12 μM) is 3.7-fold higher than NOPT, underscoring the 3-fluorophenyl group’s role in target affinity .
  • ML-299 ’s dual inhibition highlights the trade-off between broad activity (PLD1/PLD2) and specificity, making NFOT preferable for PLD2-driven pathologies .

生物活性

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide; hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazaspiro structure that enhances its interaction with biological targets. The presence of the 3-fluorophenyl group is significant as it may enhance lipophilicity and influence receptor binding interactions, potentially leading to increased biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features exhibit promising antimicrobial activity. For instance, the core structure of triazoloquinoxalines has shown effectiveness against various bacterial strains such as:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

These findings suggest that N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide; hydrochloride could possess similar antibacterial properties, although further research is necessary to confirm its efficacy against specific pathogens .

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. The triazole core has been associated with various cancer cell line studies, showing cytotoxic effects. Related compounds have demonstrated:

  • Inhibition of tumor growth
  • Induction of apoptosis in cancer cells

The exact mechanism through which this compound exerts its anticancer effects remains to be fully elucidated but may involve the modulation of specific signaling pathways or interaction with cellular receptors .

Understanding the mechanisms by which N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide; hydrochloride interacts with biological systems is crucial for its therapeutic application. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in cell proliferation or survival.
  • Receptor binding : It may bind to specific receptors, altering their activity and leading to downstream effects on cellular functions.

Studies utilizing molecular docking simulations and binding affinity assays are essential for elucidating these interactions .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on the triazoloquinoxaline scaffold. For example:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with a similar scaffold.
Study 2Reported cytotoxic effects in various cancer cell lines, indicating potential for further development as an anticancer agent.
Study 3Investigated the mechanism of action through enzyme inhibition assays, suggesting pathways for therapeutic targeting.

These findings highlight the potential of N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide; hydrochloride as a promising candidate for further development in antimicrobial and anticancer therapies .

常见问题

Q. What are the key synthetic methodologies for preparing N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride?

Answer: The compound is synthesized via a multi-step process:

Intermediate Preparation : React 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride with 2-naphthoyl chloride in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base. Stir for 12 hours at room temperature .

Purification : Dilute the reaction mixture with water, extract with dichloromethane (5×), wash with 3 M LiCl (3×), dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the product as a hydrochloride salt .

Characterization : Confirm structure using 1H^1H-NMR, 13C^13C-NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.3–8.5 ppm) and the spirocyclic tertiary amine (δ 3.1–4.2 ppm) .

Q. Table 1: Critical Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Naphthoyl chloride, DIPEA, DMF, RT50–60≥95%
2Reverse-phase chromatography36–43≥98%

Q. What is the primary mechanism of action of this compound in biological systems?

Answer: The compound acts as a selective phospholipase D2 (PLD2) inhibitor , suppressing phosphatidic acid (PA) production by binding to the enzyme’s active site. PLD2 inhibition disrupts downstream signaling pathways involved in cell migration, vesicle trafficking, and disease progression (e.g., cancer, Alzheimer’s) .

  • Key Experimental Evidence :
    • IC₅₀ = 20 nM for PLD2 vs. >10 µM for PLD1 in enzymatic assays .
    • Reduces PA levels by >80% in leukocyte adhesion models .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

Answer:

  • Structural Confirmation :
    • 1H^1H-NMR (400 MHz, DMSO-d₆) for spirocyclic amine protons (δ 3.8–4.1 ppm) and naphthalene aromaticity.
    • HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 505.2352 (theoretical: 505.2355) .
  • Purity Assessment :
    • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Classification : No specific GHS data, but structurally related spirocyclic amines may exhibit acute toxicity (Category 4).
  • Precautions :
    • Use PPE (gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation of fine particles.
    • Store at –20°C under inert atmosphere (N₂ or Ar) to prevent decomposition .

Q. What disease models are most relevant for studying this compound’s therapeutic potential?

Answer:

  • Cancer : Inhibits PLD2-driven metastasis in murine xenograft models .
  • Neurodegenerative Diseases : Reduces amyloid-β plaque formation in Alzheimer’s models by modulating PA-dependent pathways .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent enhance PLD2 selectivity over PLD1?

Answer: The 3-fluorophenyl group sterically blocks PLD1’s larger hydrophobic pocket while fitting into PLD2’s compact active site.

  • Structural Insights :
    • Molecular docking shows hydrogen bonding between the fluorine atom and PLD2’s Thr294 residue (distance: 2.8 Å) .
    • Mutagenesis studies confirm that PLD1’s Val312→Ala mutation abolishes binding affinity .

Q. Table 2: Selectivity Profile of Halogenated Analogs

SubstituentPLD2 IC₅₀ (nM)PLD1 IC₅₀ (µM)Selectivity (PLD2/PLD1)
3-Fluorophenyl2012600
3-Chlorophenyl3515428

Q. What experimental models are optimal for validating PLD2 inhibition in vivo?

Answer:

  • In Vitro :
    • Liposome-based PLD activity assays using Amplex Red to quantify choline release .
  • In Vivo :
    • Leukocyte Adhesion Assays : NFOT reduces β2-integrin activation in mouse neutrophils (IC₅₀ = 50 nM) .
    • Orthotopic Glioblastoma Models : NFOT (10 mg/kg, IP) reduces tumor growth by 70% via PA-dependent mTOR suppression .

Q. How should researchers address contradictions in potency data across studies?

Answer: Discrepancies often arise from:

  • Purity Variability : Early syntheses yielded 36–50% purity (HPLC), impacting bioactivity .
  • Assay Conditions : PLD1 contamination in recombinant PLD2 preparations can inflate IC₅₀ values. Validate enzyme purity via SDS-PAGE (>95%) and use orthogonal assays (e.g., Western blot for PA) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

Answer:

  • Critical Modifications :
    • Naphthalene Carboxamide : Essential for π-π stacking with PLD2’s Trp253. Removal reduces potency 100-fold .
    • Spirocyclic Amine : Rigid conformation enhances binding entropy (ΔS = +15 kcal/mol) .
  • Future Directions :
    • Introduce polar groups (e.g., –OH) at the naphthalene 6-position to improve solubility without sacrificing potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。